molecular formula C18H19N3OS B2595783 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol CAS No. 1219844-69-5

2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol

Cat. No.: B2595783
CAS No.: 1219844-69-5
M. Wt: 325.43
InChI Key: CSAYMXISRIEWBK-UHFFFAOYSA-N
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Description

2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A novel series of derivatives including 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol were synthesized and characterized by spectral methods, showing moderate to good antimicrobial activity in vitro. This highlights the compound's potential in developing new antimicrobial agents (Mhaske, P., Shelke, S. H., Raundal, H., & Jadhav, R. P., 2014).

Anticancer Evaluation

Research involving polyfunctional substituted 1,3-thiazoles, related structurally to the query compound, demonstrated significant anticancer activity across various cancer cell lines, including lung, kidney, and breast cancers. This suggests the importance of the thiazole and piperazine moieties for anticancer activity (Turov, K., 2020).

Corrosion Inhibition

Studies on benzimidazole derivatives closely related to the query compound showed that these molecules serve as effective corrosion inhibitors for N80 steel in acidic environments, demonstrating the compound's potential in industrial applications to protect against corrosion (Yadav, M., Kumar, S., Purkait, T., Olasunkanmi, L., Bahadur, I., & Ebenso, E., 2016).

Synthetic Methodologies

Efficient synthetic methodologies have been developed for potent PPARpan agonists incorporating the structural motif of the query compound, showcasing its utility in the synthesis of complex molecules with potential therapeutic applications (Guo, J., Erickson, G. A., Fitzgerald, R. N., Matsuoka, R., Rafferty, S. W., Sharp, M., Sickles, B. R., & Wisowaty, J., 2006).

Quantum Chemical Studies

Quantum chemical studies of synthesized derivatives indicate the role of the compound's structure in its biological activity and interaction with metal surfaces, further underscoring its significance in both biological and industrial applications (Yadav et al., 2016).

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been shown to interact with various enzymes and proteins, influencing biochemical reactions . For instance, some benzothiazole derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Cellular Effects

Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzothiazole derivatives have demonstrated anti-inflammatory activity by inhibiting COX enzymes .

Molecular Mechanism

Benzothiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some benzothiazole derivatives have demonstrated COX-1 inhibition .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been shown to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzothiazole derivatives have been shown to have varying effects at different dosages .

Metabolic Pathways

Benzothiazole derivatives have been shown to interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives have been shown to interact with various transporters or binding proteins .

Subcellular Localization

Benzothiazole derivatives have been shown to be directed to specific compartments or organelles .

Properties

IUPAC Name

2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-5-4-8-16-17(13)19-18(23-16)21-11-9-20(10-12-21)14-6-2-3-7-15(14)22/h2-8,22H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAYMXISRIEWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.